alpha-Capecitabine
Description
α-Capecitabine (α-Capecitabine-d11) is a deuterated derivative of the oral chemotherapeutic prodrug capecitabine, primarily utilized in analytical and pharmacokinetic research. Its molecular formula is C₁₅H₁₁D₁₁FN₃O₆ (molecular weight: 370.42 g/mol), where 11 hydrogen atoms are replaced with deuterium isotopes . This structural modification enables its use as a stable isotope-labeled internal standard in mass spectrometry, facilitating precise quantification of capecitabine and its metabolites in biological matrices .
Properties
Molecular Formula |
C15H22FN3O6 |
|---|---|
Molecular Weight |
359.35 g/mol |
IUPAC Name |
pentyl N-[1-[(2S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10?,11?,13+/m1/s1 |
InChI Key |
GAGWJHPBXLXJQN-IZEVEFRASA-N |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@@H]2C(C([C@H](O2)C)O)O |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Capecitabine is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the pyrimidine ring: The starting material is a suitable pyrimidine derivative, which undergoes halogenation to introduce a fluorine atom at the 5-position.
Attachment of the sugar moiety: The fluorinated pyrimidine is then coupled with a protected tetrahydrofuran derivative to form the core structure.
Introduction of the carbamate group:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Alpha-Capecitabine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the fluorine or carbamate positions can yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives of this compound.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Different derivatives based on the substituents introduced.
Scientific Research Applications
Alpha-Capecitabine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a precursor for the synthesis of other fluoropyrimidine derivatives.
Biology: It is used in biological studies to understand the mechanisms of fluoropyrimidine-based drugs.
Medicine: this compound is extensively used in clinical trials and cancer treatment regimens.
Industry: It is produced on an industrial scale for pharmaceutical applications.
Mechanism of Action
Alpha-Capecitabine exerts its effects through a specific mechanism of action:
Molecular Targets: The compound is metabolized in the body to 5-fluorouracil (5-FU), which then inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.
Pathways Involved: The inhibition of thymidylate synthase leads to the disruption of DNA synthesis and cell division, ultimately resulting in cancer cell death.
Comparison with Similar Compounds
Table 1: Structural Comparison of α-Capecitabine and Related Compounds
Key Insights :
- Deuterium Substitution : α-Capecitabine-d11’s deuterium atoms minimize metabolic interference, ensuring accurate tracking of capecitabine pharmacokinetics .
- Prodrug Activation : Capecitabine is enzymatically converted to 5-FU in vivo, whereas α-Capecitabine-d11 remains inert, serving only as a reference compound .
- Mechanistic Divergence : Sapacitabine, though also a nucleoside analog, directly incorporates into DNA, unlike 5-FU’s RNA/DNA synthesis disruption .
Pharmacokinetic and Metabolic Profiles
Table 2: Pharmacokinetic Comparison
Key Insights :
- α-Capecitabine-d11’s stability under enzymatic conditions allows precise measurement of capecitabine absorption and conversion rates in bioequivalence studies .
- Capecitabine’s prolonged activity (due to stepwise conversion to 5-FU) contrasts with 5-FU’s rapid clearance, necessitating continuous infusion for efficacy .
Key Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
